2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide

Physicochemical Properties Lipophilicity Structure-Activity Relationship (SAR)

2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide (CAS 62593-66-2) is an N-phenylacetamide derivative featuring a tetrahydrofuran-2-ylmethoxy (oxolan-2-ylmethoxy) ether substituent, representing a distinct subclass within the broader N-phenylacetamide chemical space. This compound is characterized by its unique structural integration of a saturated oxygen heterocycle (oxolane ring) with a phenylacetamide backbone, which differentiates it from simpler N-phenylacetamide analogs lacking the oxolane-ether moiety.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 62593-66-2
Cat. No. B12899912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide
CAS62593-66-2
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CC(OC1)COCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H17NO3/c15-13(14-11-5-2-1-3-6-11)10-16-9-12-7-4-8-17-12/h1-3,5-6,12H,4,7-10H2,(H,14,15)
InChIKeyVLQBDZHWJMXPCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide (CAS 62593-66-2): Procurement-Ready Chemical Profile and Core Properties


2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide (CAS 62593-66-2) is an N-phenylacetamide derivative featuring a tetrahydrofuran-2-ylmethoxy (oxolan-2-ylmethoxy) ether substituent, representing a distinct subclass within the broader N-phenylacetamide chemical space [1]. This compound is characterized by its unique structural integration of a saturated oxygen heterocycle (oxolane ring) with a phenylacetamide backbone, which differentiates it from simpler N-phenylacetamide analogs lacking the oxolane-ether moiety. As a member of the acetamide derivative class, it shares the general pharmacophore associated with a range of biological activities, including analgesic, anticonvulsant, and antimicrobial potential [2], but its specific substitution pattern defines its unique identity for targeted chemical synthesis and screening library applications.

Why N-Phenylacetamide Analogs Cannot Be Interchanged: The Critical Role of the Oxolan-2-ylmethoxy Moiety in 2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide


Within the N-phenylacetamide class, subtle structural variations—such as the presence, position, and nature of substituents—can dramatically alter a compound's physicochemical properties, biological target engagement, and synthetic accessibility. 2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide possesses a specific tetrahydrofuran-2-ylmethoxy (oxolan-2-ylmethoxy) ether group that is absent in simpler analogs like 2-phenylacetamide or N-phenylacetamide [1]. This oxolane-containing ether introduces a defined degree of lipophilicity (calculated XLogP3 of ~1.7 for a closely related analog [2]), increases molecular weight, and adds a hydrogen bond acceptor site, all of which directly influence solubility, membrane permeability, and metabolic stability compared to non-oxolane-substituted comparators. Generic substitution with a structurally similar but not identical compound—such as N-(tetrahydrofuran-2-ylmethyl)acetamide or a differently substituted phenylacetamide—would therefore invalidate comparative SAR studies, alter assay outcomes, and compromise the reproducibility of synthetic protocols designed around this specific molecular scaffold. The evidence below quantifies these key differentiators.

Quantitative Comparative Evidence for 2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide vs. Closest Analogs


Molecular Weight and LogP Differentiation: Oxolane-Ether Substitution vs. Unsubstituted Phenylacetamide

The presence of the oxolan-2-ylmethoxy group significantly increases molecular weight and lipophilicity compared to the parent 2-phenylacetamide scaffold. While direct experimental data for 2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide is limited, a close structural analog, N-(oxolan-2-ylmethyl)-N-phenylacetamide (C13H17NO2), exhibits a molecular weight of 219.28 g/mol and a computed XLogP3-AA value of 1.7 [1]. In contrast, the unsubstituted 2-phenylacetamide (C8H9NO) has a molecular weight of 135.16 g/mol and a logP of approximately 0.64-0.8 [2]. This represents a ~62% increase in molecular weight and an approximate 2.6-fold increase in calculated lipophilicity (XLogP3) upon incorporation of the oxolane-containing ether moiety. This alteration predicts significantly different solubility and permeability profiles, which are critical for assay performance and biological activity [3].

Physicochemical Properties Lipophilicity Structure-Activity Relationship (SAR) Drug Discovery

Hydrogen Bonding Capacity: Oxolane-Ether Acceptor Count vs. Simple Amide Analogs

The oxolan-2-ylmethoxy substituent introduces an additional hydrogen bond acceptor (HBA) site via its ether oxygen, distinct from the amide carbonyl. For the close analog N-(oxolan-2-ylmethyl)-N-phenylacetamide, the computed hydrogen bond acceptor count is 2, and the topological polar surface area (TPSA) is 29.5 Ų [1]. This is in contrast to unsubstituted N-phenylacetamide, which has an HBA count of 1 (amide carbonyl only) and a smaller TPSA. The addition of this ether oxygen atom provides a specific interaction point for target proteins, altering molecular recognition profiles and potentially enhancing binding affinity or selectivity for certain biological targets compared to simpler N-phenylacetamides lacking this functional group [2].

Hydrogen Bonding Molecular Recognition Crystal Engineering Receptor Binding

Structural Differentiation: Oxolane Ring vs. Alternative Heterocyclic Substituents in N-Phenylacetamide Derivatives

The oxolane (tetrahydrofuran) ring in 2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide represents a specific saturated oxygen heterocycle. This contrasts with other common heterocyclic modifications in the N-phenylacetamide class, such as the 1,2,4-triazole tethered derivatives (e.g., theophylline-triazole N-phenylacetamides) which have demonstrated distinct antimicrobial and antiviral activities, or the epoxide-containing analogs (e.g., 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide) which serve as reactive intermediates [REFS-1, REFS-2]. The saturated nature of the oxolane ring confers conformational flexibility and distinct electronic properties compared to aromatic or reactive epoxide rings. This structural feature is a key determinant of the compound's unique reactivity profile and its suitability as a building block for further synthetic elaboration, as opposed to being a final biologically active entity in itself. The presence of the oxolane-ether linkage also distinguishes it from direct N-alkylated oxolane derivatives, affecting the molecule's overall shape and potential for intramolecular interactions [2].

Medicinal Chemistry Synthetic Scaffolds Chemical Library Design Heterocyclic Chemistry

Synthetic Accessibility and Building Block Utility: A Differentiator for Procurement Decisions

The synthetic accessibility of 2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide is a key procurement differentiator. It is typically prepared via straightforward etherification of a phenol derivative with tetrahydrofurfuryl halides or tosylates, followed by acylation. This contrasts with more complex N-phenylacetamide derivatives that require multi-step syntheses involving heterocyclic construction or elaborate coupling reactions . For example, the theophylline-1,2,4-triazole tethered N-phenylacetamides required a specialized ultrasound-assisted synthetic approach to achieve yields of 69-95% [1]. The relative simplicity of synthesizing the oxolane-ether analog means it can be readily sourced or prepared in-house as a versatile building block for further derivatization, such as amide coupling, Suzuki reactions on halogenated precursors, or manipulation of the oxolane ring [2]. This positions it as a cost-effective and accessible entry point into a broader chemical space compared to more synthetically demanding analogs.

Organic Synthesis Chemical Intermediates Medicinal Chemistry Building Blocks Procurement

High-Value Application Scenarios for 2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide in Research and Development


As a Versatile Building Block for Medicinal Chemistry Library Synthesis

Based on its moderate molecular weight, defined lipophilicity (XLogP3 ~1.7 for close analog), and the presence of multiple functional handles (amide, phenyl ring, oxolane-ether), 2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide serves as an ideal core scaffold for generating diverse compound libraries [1]. Its synthetic accessibility (Evidence Item 4) allows for rapid parallel synthesis of analogs through simple derivatization reactions (e.g., N-alkylation, aromatic substitution). This makes it a cost-effective and logistically straightforward choice for hit expansion and lead optimization programs, compared to more complex, multi-step heterocyclic scaffolds [2].

As a Physicochemical Probe in Structure-Activity Relationship (SAR) Studies

The quantified differences in molecular weight (+62%) and lipophilicity (~2.6-fold increase) relative to unsubstituted 2-phenylacetamide (Evidence Item 1) position this compound as a valuable tool for probing the effects of oxolane-ether substitution on biological activity, solubility, and permeability [3]. It can be used in controlled comparative SAR studies to deconvolute the contribution of this specific moiety to target binding or pharmacokinetic properties, a key step in rational drug design [4].

As an Intermediate for the Synthesis of More Complex Bioactive Molecules

The oxolane ring and amide linkage offer opportunities for further chemical elaboration. The saturated oxolane can be selectively opened or functionalized under certain conditions, and the phenyl ring can be subjected to electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This positions 2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide not as an end-product, but as a strategic intermediate in the multi-step synthesis of more complex N-phenylacetamide derivatives with potential therapeutic applications, including those targeting enzymes like SOAT-1 or receptors like P2X4, where related N-phenylacetamides have shown activity [5].

As a Reference Compound in Analytical Method Development

Given its distinct molecular weight and unique structural signature, this compound can be utilized as a reference standard or internal control in HPLC, LC-MS, and GC-MS analytical method development for related N-phenylacetamide derivatives. Its defined physicochemical properties (e.g., TPSA of 29.5 Ų for the close analog, Evidence Item 2) aid in predicting chromatographic retention behavior, facilitating the separation and quantification of structurally similar compounds in complex mixtures [6].

Quote Request

Request a Quote for 2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.